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Introduction

Ethyl 6-methoxybenzofuran-2-carboxylate is a heterocyclic compound of significant interest
in medicinal chemistry and materials science. As a derivative of the benzofuran scaffold, a
privileged structure in numerous biologically active compounds, it serves as a crucial building
block for the synthesis of novel therapeutic agents and functional materials. A thorough
understanding of its spectroscopic properties is fundamental for its identification,
characterization, and quality control in research and development settings. This guide provides
an in-depth analysis of the expected spectroscopic data for Ethyl 6-methoxybenzofuran-2-
carboxylate, including *H NMR, 3C NMR, Mass Spectrometry (MS), and Infrared (IR)
spectroscopy. While complete experimental spectra for this specific molecule are not readily
available in public databases, this guide will leverage established principles of spectroscopy
and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Key Features

The structure of Ethyl 6-methoxybenzofuran-2-carboxylate (CAS Number: 50551-57-0,
Molecular Formula: C12H1204, Molecular Weight: 220.22 g/mol ) combines a benzofuran core,
a methoxy substituent on the benzene ring, and an ethyl carboxylate group at the 2-position of
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the furan ring. These features will give rise to characteristic signals in each spectroscopic
analysis.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules
by providing information about the chemical environment, connectivity, and number of different
types of protons.

Predicted *H NMR Spectral Data

The *H NMR spectrum of Ethyl 6-methoxybenzofuran-2-carboxylate is expected to exhibit
distinct signals corresponding to the aromatic protons of the benzofuran ring, the furan proton,
the methoxy group protons, and the protons of the ethyl ester group. The anticipated chemical
shifts (in ppm, relative to a TMS standard) are detailed in the table below.

Predicted Coupling

Proton . . C .
_ Chemical Shift Multiplicity Constant (J, Integration

Assignment

(ppm) Hz)
H-7 ~7.5 d ~8.5 1H
H-3 ~7.4 S - 1H
H-5 ~7.0 dd ~8.5, ~2.2 1H
H-4 ~6.9 d ~2.2 1H
-OCH2CHs ~4.4 q ~7.1 2H
-OCHs ~3.9 S - 3H
-OCH2CHs ~1.4 t ~7.1 3H

Rationale for Predicted Chemical Shifts

e Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will appear in the
aromatic region (typically 6.5-8.0 ppm). The electron-donating methoxy group at position 6
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will shield the ortho (H-5, H-7) and para (no proton) positions, shifting them slightly upfield
compared to unsubstituted benzofuran. H-7 is expected to be a doublet due to coupling with
H-5. H-5 will be a doublet of doublets, coupling to both H-7 and H-4. H-4 will likely appear as
a doublet due to coupling with H-5.

Furan Proton (H-3): The proton at the 3-position of the furan ring is expected to be a singlet
and will appear downfield due to the anisotropic effect of the benzene ring and the electron-
withdrawing effect of the adjacent ester group.

Ethyl Ester Protons (-OCH2CHs): The methylene protons (-OCHz2-) of the ethyl group will
appear as a quartet due to coupling with the three adjacent methyl protons. Their chemical
shift will be downfield due to the deshielding effect of the adjacent oxygen atom. The methyl
protons (-CHs) will appear as a triplet, coupling with the two adjacent methylene protons.

Methoxy Protons (-OCHs): The three protons of the methoxy group will appear as a sharp
singlet, as there are no adjacent protons to couple with.

Experimental Protocol for *H NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 6-methoxybenzofuran-2-
carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (O
ppm).

Data Acquisition: Acquire the *H NMR spectrum on a spectrometer operating at a frequency
of 300 MHz or higher.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals to determine the relative number of protons.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Each unique carbon atom in the molecule will give rise to a distinct signal.
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Predicted **C NMR Spectral Data

The proton-decoupled 3C NMR spectrum of Ethyl 6-methoxybenzofuran-2-carboxylate is

expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.

Carbon Assignment

Predicted Chemical Shift (ppm)

C=0 (Ester) ~160-165
C-7a ~158
C-6 ~156
C-2 ~145
C-3a ~123
C-5 ~115
C-7 ~113
C-3 ~105
C-4 ~95
-OCH2CHs ~61
-OCHs ~56
-OCH2CHs3 ~14

Rationale for Predicted Chemical Shifts

o Carbonyl Carbon (C=0): The ester carbonyl carbon is the most deshielded carbon and will

appear at the lowest field, typically in the range of 160-170 ppm.

o Aromatic and Furan Carbons: The carbons of the benzofuran ring will appear in the aromatic

region (90-160 ppm). The carbons attached to oxygen (C-2, C-6, C-7a) will be the most

deshielded in this region. The methoxy group will cause a significant downfield shift for C-6.

 Aliphatic Carbons: The methylene carbon of the ethyl group (-OCH3-) will appear around 60-

65 ppm due to the attachment to the electronegative oxygen atom. The methyl carbon of the
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ethyl group (-CHs) and the methoxy carbon (-OCH?s) will be the most shielded carbons,
appearing at the highest field.

Experimental Protocol for 2*C NMR Spectroscopy

o Sample Preparation: Prepare a more concentrated sample than for *H NMR, typically 20-50
mg in 0.5-0.7 mL of a deuterated solvent.

o Data Acquisition: Acquire the 3C NMR spectrum using a proton-decoupled pulse sequence.
A larger number of scans will be required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

o Data Processing: Process the data similarly to the *H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectrum

For Ethyl 6-methoxybenzofuran-2-carboxylate (MW = 220.22), the electron ionization (EI)
mass spectrum is expected to show a prominent molecular ion peak (M*) at m/z 220. Key
fragmentation patterns would likely involve the loss of the ethyl and ethoxy groups from the
ester functionality.

m/z Proposed Fragment Fragmentation Pathway
220 [M]* Molecular lon

191 [M - CzHs]* Loss of the ethyl group
175 [M - OC2Hs]*+ Loss of the ethoxy group
147 M - COOCHs]* Loss of the entire ethyl

carboxylate group

Fragmentation Rationale
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The fragmentation of esters often proceeds through cleavage of the bonds adjacent to the
carbonyl group. The loss of the ethyl radical (*CzHs) or the ethoxy radical (*OCzHs) are
common fragmentation pathways for ethyl esters. Subsequent fragmentation of the benzofuran
ring would lead to a more complex pattern of lower mass ions.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

 lonization: lonize the sample using electron ionization (El) at a standard energy of 70 eV.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).

» Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectral Data

The IR spectrum of Ethyl 6-methoxybenzofuran-2-carboxylate will be characterized by
strong absorptions corresponding to the C=0 stretching of the ester, C-O stretching, and
aromatic C-H and C=C stretching vibrations.
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Wavenumber (cm~?) Vibrational Mode Intensity
~3000-3100 Aromatic C-H Stretch Medium
~2850-2980 Aliphatic C-H Stretch Medium
~1715-1730 C=0 Stretch (Ester) Strong

~1600, ~1480 Aromatic C=C Stretch Medium-Strong
~1250-1300 Aryl-O Stretch (Methoxy) Strong
~1000-1200 C-O Stretch (Ester & Furan) Strong

Rationale for IR Absorptions

e C=0 Stretch: The most prominent peak in the IR spectrum is expected to be the strong
absorption from the ester carbonyl group. Its position is influenced by conjugation with the
benzofuran ring, which typically lowers the frequency compared to a saturated ester.

e C-H Stretches: Aromatic C-H stretches appear above 3000 cm~1, while aliphatic C-H
stretches from the ethyl and methoxy groups will be observed below 3000 cm~1.

e C=C Stretches: The stretching vibrations of the aromatic and furan rings will give rise to
several bands in the 1450-1650 cm~1 region.

e C-O Stretches: Strong absorptions corresponding to the stretching of the various C-O bonds
(ester, methoxy, and furan ether) will be present in the fingerprint region (1000-1300 cm™1).

Experimental Protocol for IR Spectroscopy

» Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a solution
in a suitable solvent (e.g., CCla), or as a solid dispersion in a KBr pellet.

» Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.
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Visualization of Key Structural and Spectroscopic
Relationships

To visually represent the relationships between the molecular structure and the expected
spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of Ethyl 6-methoxybenzofuran-2-carboxylate.
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Caption: Key 'H NMR correlations for the molecule.

13C NMR
Molecular Structure

. o a Aliphatic Carbons
Ethyl 6-methoxybenzofuran-2-carboxylate Carbon Environments Ester C=0 Aromatic/Furan Carbons (-OCHz, -OCHs, -CH)
~160-165 ppm ~95-158 ppm ~14-61 ppm

Click to download full resolution via product page

Caption: Key 13C NMR correlations for the molecule.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Ethyl 6-methoxybenzofuran-2-carboxylate. By understanding the predicted *H NMR, 13C
NMR, Mass Spectrometry, and IR data, researchers can confidently identify and characterize
this important synthetic intermediate. The provided rationales and experimental protocols offer

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1600597?utm_src=pdf-body
https://www.benchchem.com/product/b1600597?utm_src=pdf-body-img
https://www.benchchem.com/product/b1600597?utm_src=pdf-body-img
https://www.benchchem.com/product/b1600597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

a solid foundation for the practical application of these spectroscopic techniques in a laboratory
setting. It is important to note that the presented data is predictive and should be confirmed
with experimental results for definitive characterization.

 To cite this document: BenchChem. [Spectroscopic Data for Ethyl 6-methoxybenzofuran-2-
carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600597#spectroscopic-data-for-ethyl-6-
methoxybenzofuran-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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